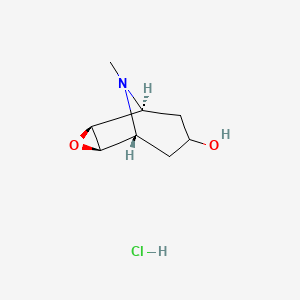

Scopine hydrochloride

Descripción general

Descripción

Mecanismo De Acción

La escopina (clorhidrato) ejerce sus efectos al unirse a los receptores muscarínicos de acetilcolina (mAChRs) con un valor de IC50 de 3 µM . Es selectivo para los receptores muscarínicos de acetilcolina sobre los receptores nicotínicos de acetilcolina (IC50 = >500 µM) . Esta unión inhibe la acción de la acetilcolina, lo que lleva a efectos anticolinérgicos como la reducción de la salivación y la motilidad gastrointestinal .

Análisis Bioquímico

Biochemical Properties

Scopine hydrochloride plays a crucial role in biochemical reactions, particularly as a metabolite of scopolamine. It interacts with several enzymes and proteins, including muscarinic acetylcholine receptors (mAChRs). This compound binds to these receptors with an IC50 value of 3 µM, showing selectivity for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors . This interaction is essential for its pharmacological effects, including its role in reducing hyperphagia induced by antipsychotics.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways by binding to muscarinic acetylcholine receptors, which are involved in numerous physiological processes. This binding can alter gene expression and cellular metabolism, leading to changes in cell function. For example, this compound has been shown to reduce hyperphagia in C. elegans without affecting basal feeding . Additionally, it can improve blood-brain barrier permeability when conjugated to other compounds.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with muscarinic acetylcholine receptors. By binding to these receptors, this compound inhibits their activity, leading to various physiological effects. This inhibition can result in decreased production of salivary, bronchial, and glandular secretions, mydriasis, increased heart rate, and reduced gastrointestinal tone . These effects are mediated through the inhibition of the parasympathetic nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, but its stability may be influenced by environmental factors such as temperature and pH . Long-term exposure to this compound can lead to sustained changes in cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate physiological processes without causing significant adverse effects. At higher doses, it may induce toxic effects, including alterations in heart rate, gastrointestinal function, and central nervous system activity . These dosage-dependent effects are crucial for determining the therapeutic window of this compound in clinical applications.

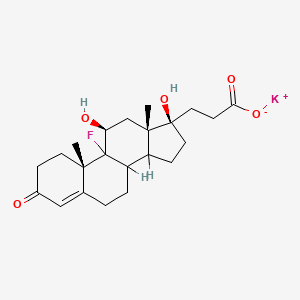

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as a metabolite of scopolamine. It undergoes enzymatic hydrolysis to form scopine, which can then participate in various biochemical reactions. The glucuronide conjugation of this compound is a relevant pathway in its metabolism, facilitating its excretion from the body . This metabolic process is essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues. This compound can cross the blood-brain barrier, enhancing its central nervous system effects . Its distribution within the body is crucial for its pharmacological activity and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic targets .

Métodos De Preparación

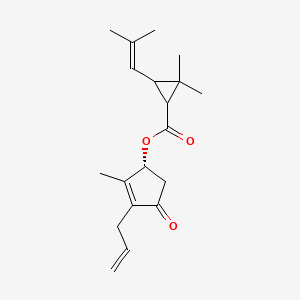

La escopina (clorhidrato) se puede preparar a través de varias rutas sintéticas. Un método común implica la hidrólisis de la escopolamina . Otro método incluye una síntesis de tres pasos que comienza con N-metoxocarbonilpirrol y 1,1,3,3-tetrabromoacetona. Los reactivos se combinan en una cicloadición [4+3], seguida de una reducción diastereoselectiva con hidruro de diisobutilaluminio y, finalmente, una epoxidación de Prilezhaev con ácido trifluoroperacético . Los métodos de producción industrial a menudo implican la reducción del éster de la escopolamina utilizando borohidruro de sodio, seguido de la adición de ácido clorhídrico para producir clorhidrato de escopina .

Análisis De Reacciones Químicas

La escopina (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: La escopina se puede oxidar para formar óxido de N-escopina.

Reducción: La reducción de la escopolamina a escopina usando borohidruro de sodio.

Sustitución: La escopina puede sufrir reacciones de sustitución, como la formación de ésteres de escopina. Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción y ácido trifluoroperacético para la epoxidación.

Aplicaciones en Investigación Científica

La escopina (clorhidrato) tiene una amplia gama de aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

Scopine (hydrochloride) has a wide range of scientific research applications:

Comparación Con Compuestos Similares

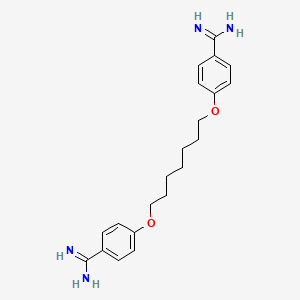

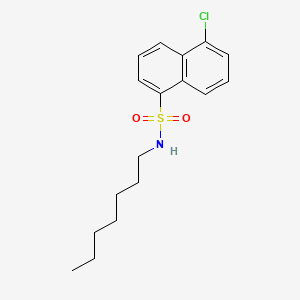

La escopina (clorhidrato) es similar a otros alcaloides tropanos como la escopolamina, la hiosciamina y la cocaína . Es única en su afinidad de unión específica para los receptores muscarínicos de acetilcolina y sus efectos anticolinérgicos selectivos . Otros compuestos similares incluyen:

Escopolamina: Conocida por su uso en el tratamiento de las náuseas y los vómitos por mareos.

Hiosciamina: Utilizada por sus propiedades antiespasmódicas.

Cocaína: Un estimulante con propiedades anestésicas locales.

La escopina (clorhidrato) destaca por sus aplicaciones específicas en investigación científica y su papel como intermedio en la síntesis de otros compuestos importantes .

Propiedades

IUPAC Name |

(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBRAOXIMQHVCR-QYRWGYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85700-55-6 | |

| Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

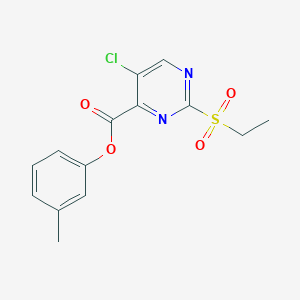

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)